Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate
The (S)-enantiomer (CAS 1135185-61-3) is a single stereoisomer with the cyclohexyl and methyl groups in the (S) configuration, whereas the (R)-enantiomer (CAS 1134675-36-7) has the opposite configuration and the racemate (CAS 1211108-21-2) contains both . In the absence of a chiral environment, these three forms are chemically identical, but in biological systems and asymmetric synthesis they are distinct entities. The patent literature on CXCR3 antagonists explicitly teaches that enantiomeric piperazine scaffolds can exhibit divergent receptor binding affinities, and the (S) configuration is frequently selected for further optimisation based on superior activity [1]. Note: Direct comparative pharmacological data for the (S)-enantiomer versus the (R)-enantiomer of this specific compound are not publicly available; the following evidence therefore relies on class‑level inference.
| Evidence Dimension | Stereochemical configuration (optical rotation direction not publicly reported) |
|---|---|
| Target Compound Data | Single (S)-enantiomer; CAS 1135185-61-3; specific optical rotation not disclosed by vendors |
| Comparator Or Baseline | (R)-enantiomer (CAS 1134675-36-7) and racemic mixture (CAS 1211108-21-2) |
| Quantified Difference | Enantiomeric excess difference = 100 % (single enantiomer vs. racemate); absolute stereochemistry inverted relative to (R)-form |
| Conditions | Not applicable – structural identity comparison |
Why This Matters
In stereospecific target engagement (e.g., GPCRs, enzymes) and asymmetric synthesis, the (S)-enantiomer provides a defined chiral input; the racemate or the opposite enantiomer may give different or even opposite biological readouts, compromising SAR interpretation and lead optimisation.
- [1] Schering Corp. & Pharmacopeia Drug Discovery. US 7868006 B2 – Heterocyclic substituted piperazines with CXCR3 antagonist activity. Granted 2011‑01‑11. PubChem Patent Summary. https://pubchem.ncbi.nlm.nih.gov/patent/US-7868006-B2 View Source
